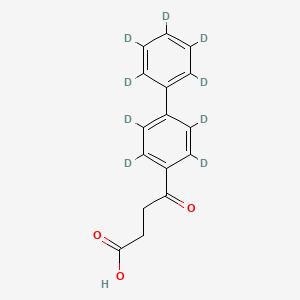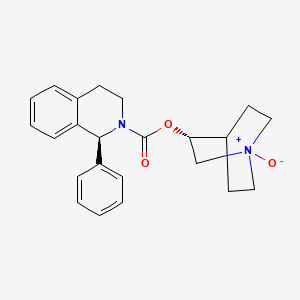
6-Hydroxy Buspirone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy Buspirone-d8 is a deuterated analog of 6-Hydroxy Buspirone, which is a major active metabolite of the anxiolytic drug Buspirone. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Buspirone and its metabolites . The deuterium atoms in this compound make it particularly useful in mass spectrometry studies due to its distinct mass difference from the non-deuterated form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Buspirone-d8 involves the hydroxylation of Buspirone followed by the incorporation of deuterium atoms. One common method is the enzymatic resolution of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus, which selectively hydrolyzes the (S)-enantiomer to produce (S)-6-Hydroxy Buspirone . The ®-enantiomer can then be converted to ®-6-Hydroxy Buspirone by acid hydrolysis. The deuterium atoms are introduced through a subsequent deuteration step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic resolution and deuteration processes. The use of biocatalysts and optimized reaction conditions ensures high yield and enantiomeric purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy Buspirone-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
6-Hydroxy Buspirone-d8 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry studies.
Biology: Studied for its interactions with serotonin receptors and its role as a metabolite of Buspirone.
Medicine: Investigated for its potential therapeutic effects and its contribution to the pharmacological profile of Buspirone.
Industry: Used in the development and validation of analytical methods for drug testing and quality control.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy Buspirone-d8 involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine 1A receptor. This interaction leads to the modulation of neurotransmitter release and contributes to the anxiolytic effects of Buspirone . The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a useful tool for studying its pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
6-Hydroxy Buspirone: The non-deuterated form, which is also a major metabolite of Buspirone.
5-Hydroxy Buspirone: Another hydroxylated metabolite of Buspirone with similar pharmacological properties.
8-Hydroxy Buspirone: A less common metabolite with distinct pharmacokinetic properties.
Uniqueness: 6-Hydroxy Buspirone-d8 is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. This allows for precise tracking and quantification in pharmacokinetic studies, providing valuable insights into the metabolism and distribution of Buspirone and its metabolites .
Propiedades
IUPAC Name |
10-hydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2/i3D2,4D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZNAHJIJGCFJJ-QGZHXTQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)C(C1=O)O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675925 |
Source


|
| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189644-16-3 |
Source


|
| Record name | 6-Hydroxy-8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl](~2~H_8_)butyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)





![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)


